2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide
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Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like halogens or alkylating agents
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit cholinesterase enzymes, which are crucial in the symptomatic treatment of Alzheimer’s disease . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with significant attention in synthetic chemistry and drug development.
Imidazo[1,2-a]pyrazine: Used in organic synthesis and drug development due to its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanimidamide |
InChI |
InChI=1S/C9H10N4/c10-8(11)5-7-6-13-4-2-1-3-9(13)12-7/h1-4,6H,5H2,(H3,10,11) |
InChI Key |
YABXNNBLERIERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=N)N |
Origin of Product |
United States |
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